molecular formula C16H11Cl2N3O2 B5221990 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Cat. No. B5221990
M. Wt: 348.2 g/mol
InChI Key: RWERGNRXYHSJGM-UHFFFAOYSA-N
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Description

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide, also known as DPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DPA belongs to the class of oxadiazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is often overactive in cancer cells.
Biochemical and Physiological Effects:
2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been found to exhibit neuroprotective activity by protecting neurons from oxidative stress and apoptosis. Furthermore, 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to exhibit anti-bacterial and anti-fungal activity by inhibiting the growth of several pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide in lab experiments is its specificity for cancer cells. 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is relatively complex, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. One area of research is to further explore its anti-cancer activity and mechanism of action. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Furthermore, research could be conducted to optimize the synthesis method of 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide and improve its solubility in water for in vivo applications.
Conclusion:
In conclusion, 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. Its anti-cancer activity, anti-inflammatory activity, neuroprotective activity, and anti-microbial activity make it a promising candidate for future research. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method for in vivo applications.

Synthesis Methods

The synthesis of 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate to form 3,4-dichlorophenylacetate. This intermediate is then reacted with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. The final step involves the reaction of 3,4-dichlorophenylhydrazine with phenylacetyl chloride in the presence of sodium bicarbonate to form 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-7-6-10(8-13(12)18)16-20-14(21-23-16)9-15(22)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWERGNRXYHSJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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